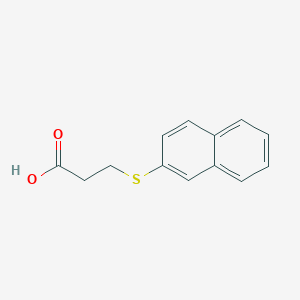

3-(2-Naphthylthio)propionic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-naphthalen-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJAJQNGNSZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333767 | |

| Record name | 3-(2-Naphthylthio)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-45-3 | |

| Record name | 3-(2-Naphthylthio)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Naphthylthio)propionic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Naphthylthio)propionic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(2-Naphthylthio)propionic acid, a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and bioconjugation. We will delve into its core chemical properties, synthesis methodologies, reactivity, analytical characterization, and key applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: A Molecule of Duality

3-(2-Naphthylthio)propionic acid (CAS No. 1141-45-3) is an organic compound featuring a propionic acid moiety linked to a naphthalene ring through a thioether bond.[1] This structure confers a dual chemical personality: a reactive carboxylic acid handle and a bulky, aromatic naphthylthio group.[1] This unique combination makes it a valuable building block for creating more complex molecules and a specialized reagent in fields like bioconjugation, where it can act as a heterobifunctional crosslinker.[1][2] Its utility stems from the distinct reactivity of each functional group, allowing for sequential and controlled chemical modifications.

Core Physicochemical Properties

The compound typically presents as a white to off-white solid.[1] Its aromatic character, derived from the naphthalene ring system, influences its solubility and reactivity.[1] While soluble in many organic solvents, it has limited solubility in water.[1]

| Property | Value | Source(s) |

| CAS Number | 1141-45-3 | [1] |

| Molecular Formula | C₁₃H₁₂O₂S | [3] |

| Molecular Weight | 232.30 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 105 °C | [3] |

| Synonyms | 3-(2-Naphthylmercapto)propionic acid, 3-(Naphthalen-2-ylsulfanyl)propanoic acid | [1] |

| Solubility | Soluble in organic solvents; limited water solubility | [1] |

Synthesis Methodologies: Building the Core Structure

The most prevalent and efficient synthesis of 3-(2-Naphthylthio)propionic acid is achieved via a Michael addition reaction, a classic method for forming carbon-sulfur bonds.[4][5]

Principle of Synthesis: The Thiol-Ene Michael Addition

The synthesis involves the conjugate addition of 2-naphthalenethiol to an α,β-unsaturated carbonyl compound, typically acrylic acid or one of its esters (e.g., methyl acrylate).[5][6] This reaction, a type of thiol-ene reaction, proceeds readily and creates the characteristic thioether linkage.[7] The reaction can be catalyzed by a base or a nucleophile, which deprotonates the thiol to form the more nucleophilic thiolate anion, initiating the attack on the electron-deficient alkene.[8][9] When an ester is used as the starting material, a subsequent hydrolysis step is required to yield the final carboxylic acid.[4]

Experimental Protocol: Synthesis via Michael Addition

Causality: This protocol utilizes a two-step, one-pot approach. The first step is the base-catalyzed Michael addition of the thiolate to methyl acrylate. Sodium methoxide is an effective catalyst as it generates the reactive thiolate species. The second step is the saponification (hydrolysis) of the intermediate ester using sodium hydroxide to yield the target carboxylic acid, which is then isolated by acidic workup.

Materials:

-

2-Naphthalenethiol (1.0 eq)

-

Methyl acrylate (1.1 eq)

-

Methanol (solvent)

-

Sodium methoxide (catalytic amount, e.g., 0.1 eq)

-

Sodium hydroxide (2-3 eq)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthalenethiol in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Catalysis and Addition: Add a catalytic amount of sodium methoxide to the solution and stir for 10 minutes to ensure the formation of the sodium 2-naphthalenethiolate salt.

-

Slowly add methyl acrylate to the reaction mixture. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Hydrolysis: Once the addition is complete, add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

-

Heat the mixture to 50-60°C and stir for 1-3 hours, monitoring the disappearance of the intermediate ester by TLC.[4]

-

Workup and Isolation: After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous residue with water and wash with a nonpolar solvent like hexanes to remove any unreacted nonpolar impurities.

-

Acidify the aqueous layer to a pH of ~2 using concentrated hydrochloric acid, which will precipitate the product.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-Naphthylthio)propionic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Reaction Mechanism Diagram

Sources

- 1. CAS 1141-45-3: 3-(2-Naphthylthio)propionic acid [cymitquimica.com]

- 2. 3-(2-Naphthylthio)propionic Acid | RUO | Supplier [benchchem.com]

- 3. 3-(2-naphthylthio)propionic acid [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aquila.usm.edu [aquila.usm.edu]

- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. hereon.de [hereon.de]

Spectroscopic Characterization of 3-(2-Naphthylthio)propionic Acid: A Technical Guide

Executive Summary & Compound Profile

3-(2-Naphthylthio)propionic acid (CAS: 1141-45-3 ) is a bifunctional organosulfur intermediate utilized in the synthesis of pharmaceutical analogs (e.g., PPAR agonists, sulfur-bridged naproxen derivatives) and self-assembled monolayers (SAMs) for gold surface modification.

This guide provides a rigorous spectroscopic breakdown of the molecule, establishing the causal links between its structural moieties and its spectral signatures. It is designed to assist analytical chemists and synthetic researchers in validating compound identity and purity.

Compound Identity

| Parameter | Detail |

| IUPAC Name | 3-(Naphthalen-2-ylsulfanyl)propanoic acid |

| CAS Number | 1141-45-3 |

| Molecular Formula | |

| Molecular Weight | 232.30 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1] |

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectra, one must understand the genesis of the sample. The spectroscopic data often contains artifacts from the synthesis pathway.

Primary Synthetic Route: Thiol-Michael Addition

The most robust synthesis involves the conjugate addition of 2-naphthalenethiol to acrylic acid or the substitution with 3-halopropionic acid .

Figure 1: Synthetic pathway and potential oxidative impurities affecting spectroscopic analysis.

Critical Spectroscopic Checkpoints:

-

Disulfide Formation: If the reaction is exposed to air, 2-naphthalenethiol oxidizes to the disulfide. This appears in NMR as a shift in the aromatic region and a lack of aliphatic protons.

-

Unreacted Thiol: Presence of a sharp S-H stretch (~2550-2600 cm⁻¹) in IR indicates incomplete reaction.

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural validation. The molecule possesses two distinct domains: the aromatic naphthalene system and the aliphatic propionic acid tail.

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.30 | Broad Singlet | 1H | -COOH | Acidic proton; exchangeable with |

| 7.85 – 7.75 | Multiplet | 4H | Ar-H | Naphthalene ring protons (C1, C4, C5, C8). Deshielded by ring current. |

| 7.50 – 7.40 | Multiplet | 3H | Ar-H | Naphthalene ring protons (C3, C6, C7). |

| 3.25 | Triplet ( | 2H | -S-CH | Deshielded by Sulfur. The |

| 2.60 | Triplet ( | 2H | -CH | Deshielded by Carbonyl. The |

Expert Insight:

The aliphatic region displays a classic

C NMR (100 MHz, DMSO-

)

| Shift ( | Assignment | Interpretation |

| 173.5 | C =O | Carboxylic acid carbonyl carbon. |

| 133.8, 132.0 | Ar-C (Quaternary) | Bridgehead carbons of naphthalene. |

| 132.5 | Ar-C -S | Ipso-carbon attached to Sulfur. |

| 128.5 – 125.5 | Ar-C -H | Remaining aromatic methine carbons. |

| 34.5 | -C H | Methylene |

| 28.2 | -S-C H | Methylene |

Infrared (IR) Spectroscopy

IR is primarily used here for functional group verification and checking for the absence of the starting thiol.

Key Absorption Bands (KBr Pellet/ATR):

-

2500 – 3300 cm⁻¹ (Broad): O-H stretch of the carboxylic acid dimer. This broad feature often obscures the C-H stretches.

-

1705 – 1720 cm⁻¹ (Strong): C=O stretching vibration (Carboxylic Acid).

-

Validation: If this band is >1735 cm⁻¹, suspect ester formation (e.g., methyl ester impurity from methanol solvents).

-

-

1590, 1505 cm⁻¹: Aromatic C=C ring stretches (Naphthalene skeleton).

-

1240 – 1280 cm⁻¹: C-O stretch / O-H in-plane bend coupling.

-

600 – 800 cm⁻¹: C-S stretching and aromatic C-H out-of-plane bending (diagnostic for 2-substitution pattern).

-

ABSENCE of 2550 – 2600 cm⁻¹: The S-H stretch must be absent. Its presence indicates unreacted 2-naphthalenethiol.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (

): 232 m/z. -

Base Peak (EI): Often m/z 160 (Naphthalenethiol cation,

) or m/z 128 (Naphthalene, -

Fragmentation Pathway:

-

Parent Ion: 232.

-

Loss of

radical (59 Da) -

C-S cleavage

Naphthalene fragments.

-

Experimental Protocols

Protocol 4.1: Preparation for NMR Analysis

Self-Validating Step: Solvent Selection

-

Solvent Choice: Use DMSO-

rather than-

Reasoning: Carboxylic acids often form hydrogen-bonded dimers in non-polar solvents (

), leading to broad, concentration-dependent OH peaks. DMSO disrupts these dimers, sharpening the signals.

-

-

Sample Mass: Weigh 10–15 mg of the solid acid.

-

Dissolution: Add 0.6 mL DMSO-

. Sonicate for 30 seconds to ensure complete homogeneity.-

Check: If the solution is cloudy, filter through a glass wool plug. Particulates cause magnetic field inhomogeneity (broad peaks).

-

-

Acquisition: Run standard proton sequence (16 scans).

Protocol 4.2: Purity Assessment via Melting Point

A quick physical check before spectral analysis.

-

Expected Range: 102°C – 105°C (Note: Literature values vary slightly based on crystallization solvent; lower values indicate disulfide contamination).

Structural Logic & Signal Assignment

The following diagram illustrates the logical flow for assigning the NMR signals based on the electronegativity and magnetic anisotropy of the functional groups.

Figure 2: Causal logic for NMR signal assignment. The proximity to Sulfur vs. Carbonyl dictates the aliphatic splitting and shift.

References

-

National Institute of Standards and Technology (NIST). (2023). 2-Naphthalenethiol Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

1H NMR Spectrum of 3-(2-Naphthylthio)propionic Acid

The following technical guide details the 1H NMR characterization of 3-(2-Naphthylthio)propionic acid (CAS: 1141-45-3). This document is structured for researchers requiring rigorous spectral assignment, impurity profiling, and experimental validation.

Technical Analysis & Assignment Guide

Executive Summary

3-(2-Naphthylthio)propionic acid is a significant intermediate in medicinal chemistry, particularly as a scaffold for PPAR agonists and specific enzyme inhibitors. Its structure comprises a lipophilic 2-naphthylthio moiety linked to a hydrophilic propionic acid tail.

This guide provides a definitive assignment of the 1H NMR spectrum. The spectrum is characterized by a distinct A2B2 aliphatic system (two triplets) and a complex 2-substituted naphthalene aromatic region . Successful characterization requires differentiating the sulfur-adjacent methylene protons from the carbonyl-adjacent protons and resolving the overlapping aromatic multiplets.

Structural Analysis & Atom Numbering

To ensure accurate assignment, we define the atom numbering for the spectral discussion below.

Caption: Atom numbering scheme used for spectral assignment. Note the separation between the aromatic naphthalene system and the aliphatic propionic acid chain.

Experimental Protocol

For optimal resolution of the carboxylic acid proton and aromatic multiplets, DMSO-d6 is the recommended solvent.

Sample Preparation

-

Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

-

Reasoning: CDCl3 often leads to broadening or disappearance of the carboxylic acid proton (-COOH) due to exchange. DMSO-d6 stabilizes the dimer/monomer equilibrium, typically yielding a distinct broad singlet around 12-13 ppm.

-

-

Concentration: 5–10 mg of compound in 0.6 mL solvent.

-

Reference: Residual solvent peak (DMSO-d5) at 2.50 ppm .

Instrument Parameters

-

Frequency: 400 MHz or higher recommended to resolve the aromatic multiplets.

-

Pulse Sequence: Standard 1H zg30.

-

Transients (Scans): 16–32 scans are sufficient for this concentration.

Spectral Assignments (DMSO-d6)

The following table summarizes the chemical shifts (

| Region | Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Acidic | -COOH | 12.40 - 12.60 | Broad Singlet | 1H | - | Exchangeable; may vanish with |

| Aromatic | Naphthyl H-1 | 7.85 - 7.95 | Singlet (d) | 1H | Meta-coupled to H-3; most deshielded singlet. | |

| Aromatic | Naphthyl H-4,5,8 | 7.75 - 7.85 | Multiplets | 3H | - | Overlapping signals from the "alpha" positions. |

| Aromatic | Naphthyl H-3,6,7 | 7.45 - 7.55 | Multiplets | 3H | - | H-3 is a doublet; H-6/7 are multiplets. |

| Aliphatic | 3.20 - 3.30 | Triplet | 2H | Deshielded by Sulfur. | ||

| Aliphatic | 2.60 - 2.70 | Triplet | 2H | Deshielded by Carbonyl. |

Detailed Mechanistic Analysis

The Aliphatic Chain (The "Fingerprint")

The propionic acid chain provides the clearest confirmation of the core structure. It appears as two distinct triplets.

-

-Protons (

-

-Protons (

-

Validation: The coupling constant

Hz represents the free rotation around the C-C bond (

The Aromatic Region (Naphthalene System)

The 2-substituted naphthalene ring creates a complex pattern of 7 protons.

-

H-1 (The "Singlet"): The proton at position 1 (between the ring fusion and the sulfur substituent) is unique. It appears as a singlet (or fine doublet due to meta-coupling with H-3) and is typically the most downfield signal or distinct from the main multiplet cluster.

-

H-3: Appears as a doublet (

Hz) due to ortho-coupling with H-4. -

H-5, H-8 (Peripositions): These protons are sterically crowded and deshielded by the adjacent ring currents, often appearing at the higher end of the aromatic range (7.7 - 7.9 ppm).

Logic Flow for Interpretation

Use this decision tree to validate your spectrum during analysis.

Caption: Step-by-step logic flow for validating the 1H NMR spectrum of 3-(2-Naphthylthio)propionic acid.

Troubleshooting & Impurities

In a drug development context, purity is paramount. Common impurities arise from the synthesis (typically reaction of 2-naphthalenethiol with 3-halopropionic acid or acrylic acid).

| Impurity | Characteristic Signals | Origin |

| 2-Naphthalenethiol | SH proton at ~3.5-4.0 ppm (variable); Aromatic pattern differs. | Unreacted starting material. |

| Disulfide Dimer | Aromatic region only; no aliphatic triplets. | Oxidation of thiol starting material. |

| Acrylic Acid | Doublets of doublets (vinyl protons) at 5.8 - 6.4 ppm. | Elimination byproduct or starting material. |

| Residual Water | Broad singlet at 3.33 ppm (in DMSO). | Hygroscopic solvent/sample. |

Critical Note on Water: In DMSO-d6, the water peak (~3.33 ppm) often overlaps with the

References

-

National Institute of Standards and Technology (NIST). 1H NMR of Propionic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Compound Summary for CID 1141-45-3 (3-(2-Naphthylthio)propionic acid).[4] National Library of Medicine. Available at: [Link]

-

Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR Analysis of 3-(2-Naphthylthio)propionic Acid: A Technical Guide

Executive Summary & Structural Context

3-(2-Naphthylthio)propionic acid (CAS: 1141-45-3) is a heterobifunctional molecule frequently employed in the formation of Self-Assembled Monolayers (SAMs) on gold surfaces and as a metabolic probe in drug discovery. Its structure combines a lipophilic, electron-rich naphthalene moiety with a polar, hydrophilic carboxylic acid tail, linked by a flexible thioether bridge.

Accurate 13C NMR characterization is critical for verifying the integrity of the thioether linkage (C-S-C), which is susceptible to oxidation (sulfoxide/sulfone formation), and ensuring the purity of the carboxylic acid terminus.

Molecular Structure & Carbon Environments

The molecule consists of 13 unique carbon environments (assuming no coincidental overlap in the distal aromatic ring).

-

Formula: C₁₃H₁₂O₂S

-

Molecular Weight: 232.30 g/mol

-

Key Fragments:

-

Propionic Acid Chain: Two aliphatic methylenes (

) and one carbonyl ( -

Thioether Linkage: A sulfide bridge connecting the alkyl chain to the aromatic ring.

-

Naphthalene Core: A fused bicyclic aromatic system substituted at the 2-position.

-

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent artifacts, follow this preparation protocol.

-

Solvent Selection:

-

Primary: Deuterated Chloroform (

, 99.8% D) is the standard solvent. It provides excellent solubility for the lipophilic naphthalene ring. -

Alternative: Dimethyl Sulfoxide-d6 (

) is recommended if the carboxylic acid proton exchange causes broadening or if solubility is an issue due to high crystallinity.

-

-

Concentration: Prepare a 20–30 mg/mL solution. 13C is only 1.1% naturally abundant; higher concentration reduces scan time.

-

Reference: Calibrate the spectrum to the central triplet of

at 77.16 ppm (or -

Relaxation Agent (Optional): For quantitative integration of quaternary carbons (C-COOH, Ar-C-S, Ar-C-Bridge), add 0.02 M Chromium(III) acetylacetonate (

) to shorten

Instrument Parameters

-

Frequency: 100 MHz or higher (400 MHz 1H equivalent) recommended to resolve aromatic overlaps.

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative accuracy, or standard broadband decoupling for sensitivity.

-

Scans: Minimum 512 scans (approx. 30 mins) for clear quaternary signals.

Spectral Assignment & Logic

The 13C NMR spectrum is distinctively divided into three regions: the Carbonyl (downfield), the Aromatic (mid-field), and the Aliphatic (upfield).

Table 1: 13C NMR Chemical Shift Assignments ( )

| Carbon Label | Chemical Environment | Shift ( | Multiplicity (DEPT) | Assignment Logic |

| C1' | Carboxylic Acid ( | 177.5 - 178.5 | Quaternary (C) | Deshielded by double bond to Oxygen and -OH group. |

| C2 | Naphthalene Ipso ( | 132.5 - 134.0 | Quaternary (C) | Substituted aromatic carbon. Downfield due to S-substitution heavy atom effect. |

| C9, C10 | Naphthalene Bridgehead | 131.0 - 133.0 | Quaternary (C) | Fused ring carbons; typically low intensity. |

| C1 - C8 | Naphthalene CH | 125.0 - 129.0 | Methine (CH) | Cluster of 7 signals. C1 (ortho to S) is often distinct. |

| C2' | 34.0 - 35.5 | Methylene ( | Deshielded by carbonyl anisotropy but less than S-CH2? Correction below. | |

| C3' | 28.5 - 30.0 | Methylene ( | Attached to Sulfur. S is less electronegative than C=O, appearing upfield of C2'. |

Critical Assignment Note (C2' vs C3'): In 3-substituted propionic acids, the assignment of the

andcarbons depends on the heteroatom.

- -Carbon (

): Typically appears at 34–36 ppm . - -Carbon (

): Sulfur is a "soft" atom with lower electronegativity (2.58) than Oxygen.[1] The heavy atom effect and shielding usually place at 29–31 ppm , slightly upfield of the acid -carbon. This is the reverse of oxygen analogs (ethers), where the would be downfield (~65 ppm).

Detailed Mechanistic Analysis

1. The Aliphatic Chain (High Field)

The aliphatic region contains two signals. The polarity gradient dictates their position.

-

The C3' carbon is directly bonded to the sulfur of the naphthylthio group. While sulfur is withdrawing by induction, it is also a large, polarizable atom. Literature on 3-(arylthio)propanoic acids consistently places this carbon in the 29.0 ppm range.

-

The C2' carbon is alpha to the carbonyl. The carbonyl group exerts a strong deshielding cone effect and inductive withdrawal, placing this signal at 34.5 ppm .

2. The Aromatic Region (Naphthalene Fingerprint)

The naphthalene ring exhibits a complex pattern between 125–135 ppm .

-

Quaternary Carbons: Three carbons (C2, C9, C10) will not appear in a DEPT-135 or DEPT-90 spectrum. The C2 carbon (attached to Sulfur) is the most distinct quaternary signal, typically shifted downfield (~133 ppm) relative to the bridgehead carbons.

-

Methine Carbons: The remaining 7 carbons are CH groups. The C1 carbon (adjacent to the thioether) often appears as a distinct signal due to the ortho effect of the sulfur substituent.

3. The Carbonyl (Low Field)

The carboxylic acid carbon (C1' ) is the most deshielded nucleus, appearing near 178 ppm . If the sample is run in

Workflow Visualization

The following diagram outlines the logical workflow for assigning the spectrum of 3-(2-Naphthylthio)propionic acid, moving from simple 1D experiments to advanced 2D correlations for validation.

Caption: Logical workflow for the structural assignment of 3-(2-Naphthylthio)propionic acid using 1D and 2D NMR techniques.

Troubleshooting & Impurities

When analyzing synthesized or commercial samples, common impurities can obscure the target signals.

| Impurity / Artifact | 13C Chemical Shift ( | Origin |

| Bis(2-naphthyl) disulfide | ~126-130 ppm (Aromatic only) | Oxidation of starting thiol. Lacks aliphatic peaks. |

| 3-Mercaptopropionic acid | 20.2 (CH2), 38.6 (CH2) | Unreacted starting material. Note the shift difference. |

| Sulfoxide Derivative | ~50-55 ppm (S-CH2) | Oxidation of the thioether. The S-CH2 signal shifts significantly downfield (deshielding) upon oxidation to |

| Acetone | 209.0, 30.9 | Common cleaning solvent residue. |

Self-Validating the Thioether Linkage

To confirm the thioether (sulfide) state versus a sulfoxide or sulfone:

-

Check the S-CH2 peak (C3').

-

Sulfide: ~29 ppm.

-

Sulfoxide (S=O): Shifts to ~50 ppm.

-

Sulfone (O=S=O): Shifts to ~50-55 ppm. If you see a triplet in the 50 ppm range, your sample has oxidized.

References

-

PubChem. 3-(2-Naphthylthio)propionic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift Table (General Functional Group Shifts). Available at: [Link][2][3][4][5][6][7][8]

-

National Institutes of Health (NIH). 1H and 13C NMR chemical shifts of 2-substituted naphthalene derivatives. PMC.[1] Available at: [Link]

Sources

- 1. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]

- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum [chemicalbook.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry of 3-(2-Naphthylthio)propionic Acid

[1]

Physicochemical Core & MS Suitability

Understanding the molecule's electronic properties is the first step in designing a robust MS method.

| Feature | Specification | MS Implication |

| Compound | 3-(2-Naphthylthio)propionic acid | Target Analyte |

| CAS | 1141-45-3 | Verification Standard |

| Formula | C₁₃H₁₂O₂S | Monoisotopic Mass: 232.0558 Da |

| Acidic Moiety | Carboxylic Acid (-COOH) | pKa ≈ 4.5 .[1] Promotes ionization in Negative Mode (ESI-) . |

| Lipophile | Naphthalene Ring | High retention on C18; requires high % organic mobile phase.[1] |

| Labile Site | Thioether (-S-) | Susceptible to in-source oxidation (+16 Da) if voltage is too high.[1] |

Ionization Strategy: Why Negative Mode?

While the naphthalene ring allows for protonation in positive mode ([M+H]⁺ m/z 233), the carboxylic acid functional group offers a more direct and chemically specific ionization pathway via deprotonation ([M-H]⁻ m/z 231).[1]

-

Negative Mode (ESI-): Generates the [M-H]⁻ ion at m/z 231.1 .[1] This mode typically yields lower background noise for acidic analytes compared to positive mode.[1]

-

Positive Mode (ESI+): Feasible but prone to sodium adducts ([M+Na]⁺ m/z 255) and requires acidic mobile phases that may suppress the ionization of the carboxylic group.

Fragmentation Mechanics (MS/MS)

The structural elucidation and Multiple Reaction Monitoring (MRM) transitions rely on specific bond cleavages.[1] The thioether linkage is the "weak link" that directs fragmentation.

Proposed Fragmentation Pathway (ESI-)

In negative electrospray ionization, the precursor ion m/z 231 undergoes collision-induced dissociation (CID).[1]

-

Primary Transition (Quantifier): Cleavage of the alkyl-sulfur bond.[1]

-

Secondary Transition (Qualifier): Decarboxylation.[1]

-

Loss of CO₂ from the carboxylic tail.

-

Fragment: [M-H-CO₂]⁻

-

m/z: 187.1[1]

-

Mechanistic Visualization

The following diagram illustrates the logical flow of fragmentation, critical for assigning MRM transitions.

Figure 1: Predicted ESI(-) fragmentation pathway for 3-(2-Naphthylthio)propionic acid.[1] The thiolate anion (m/z 159) is the most stable product ion.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for self-validation.[1] It includes checkpoints to ensure the system is operating correctly before sample analysis.

Chromatographic Conditions

The hydrophobicity of the naphthalene ring requires a strong organic eluent.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1]

-

Why: Provides necessary retention for the aromatic ring while maintaining peak shape for the acid.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient:

Mass Spectrometer Settings (Source: ESI-)

-

Polarity: Negative[1]

-

Capillary Voltage: -2.5 to -3.5 kV (Prevent arcing).[1]

-

Desolvation Temperature: 350°C - 450°C (High temp needed for naphthalene volatility).[1]

-

MRM Table:

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Quantifier | 231.1 | 159.0 | 20 - 25 | 50 |

| Qualifier | 231.1 | 187.1 | 10 - 15 | 50 |

Protocol Validation Steps

-

Infusion Check: Infuse a 1 µg/mL standard solution at 10 µL/min. Verify the presence of m/z 231.1. If m/z 247.1 is observed, in-source oxidation is occurring; lower the source voltage or temperature.[1]

-

Linearity Check: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL. The quadratic fit should be avoided; if saturation occurs, check detector gain.

-

Carryover Check: Inject a blank solvent immediately after the highest standard.[1] The naphthalene moiety is "sticky." If carryover > 20% of LLOQ, increase the wash step at 90% B.

Metabolic & Degradation Profiling

In drug development, this compound may undergo metabolic biotransformation.[1] The thioether is the primary site of metabolism.

Common Metabolites[2]

-

Sulfoxide (M+16): 3-(2-Naphthylsulfinyl)propionic acid.[1]

-

Sulfone (M+32): 3-(2-Naphthylsulfonyl)propionic acid.[1]

-

MS Shift: Precursor m/z 263.1.[1]

-

-

Glucuronidation: Conjugation at the carboxylic acid (+176 Da).

Workflow: Metabolic Stability Assay

Figure 2: Workflow for analyzing metabolic stability and degradation products.

Troubleshooting & Optimization

-

Issue: Low Sensitivity.

-

Issue: Peak Tailing.

-

Cause: Interaction of the carboxylic acid with free silanols on the column.

-

Fix: Ensure the column is "end-capped" or increase buffer strength (e.g., 10mM Ammonium Formate).[1]

-

-

Issue: Signal Instability.

-

Cause: The thioether is oxidizing in the autosampler.

-

Fix: Keep samples at 4°C and add an antioxidant (e.g., Ascorbic acid) if stability is proven poor.[1]

-

References

-

PubChem. (n.d.).[1][2][3] 3-(2-Naphthylthio)propionic acid (Compound).[1][4] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

NIST Mass Spectrometry Data Center. (n.d.).[1] Propanoic acid Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved January 31, 2026, from [Link][1]

-

Holčapek, M., et al. (2010).[1] Mass spectrometry of carboxylic acids. In Handbook of Hydrocarbon and Lipid Microbiology. Springer.[1] (General reference for acid fragmentation mechanisms).

Sources

- 1. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative [webbook.nist.gov]

- 2. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1141-45-3: 3-(2-Naphthylthio)propionic acid [cymitquimica.com]

Technical Analysis: Infrared Spectroscopy of 3-(2-Naphthylthio)propionic Acid

Topic: Infrared spectroscopy of 3-(2-Naphthylthio)propionic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Chemical Context

3-(2-Naphthylthio)propionic acid (CAS 1141-45-3) is a bifunctional organic scaffold integrating a lipophilic naphthalene moiety with a polar carboxylic acid tail via a thioether linkage.[1] In drug development, this structure serves as a critical intermediate for arylsulfonylalkanoic acids (potential PPAR agonists or MMP inhibitors) and as a sulfur-transfer reagent in organic synthesis.[1]

This guide provides a definitive spectroscopic breakdown of the molecule, focusing on the vibrational modes required for structural validation and impurity profiling. The analysis distinguishes the parent thioether from its common oxidative impurities (sulfoxides and sulfones), a frequent challenge in stability testing.[1]

Molecular Profile[2][3]

-

Formula: C₁₃H₁₂O₂S

-

Molecular Weight: 232.30 g/mol [2]

-

Physical State: White to off-white crystalline solid

-

Melting Point: ~104–106 °C[1]

-

Key Functional Groups: Carboxylic Acid (COOH), Thioether (C–S–C), Naphthalene Ring (Aromatic).[1]

Structural & Vibrational Theory

To accurately interpret the IR spectrum, the molecule must be deconstructed into three vibrational domains. The coupling between the electron-rich naphthalene ring and the electron-withdrawing carboxyl group is modulated by the flexible thioethyl linker.

Figure 1: Structural deconstruction of 3-(2-Naphthylthio)propionic acid highlighting the three primary vibrational domains.[1]

Experimental Methodology

For reproducible high-resolution spectra, the following protocol is recommended. The choice of sampling technique significantly affects the resolution of the carboxylic acid dimer bands.

Protocol: Solid-State Analysis (Preferred)[1]

-

Technique: Potassium Bromide (KBr) Pellet.

-

Rationale: KBr pellets provide superior resolution for the sharp aromatic out-of-plane (OOP) bands compared to ATR, which can distort relative intensities at lower wavenumbers.[1]

-

-

Preparation:

-

Mix 1.5–2.0 mg of sample with ~150 mg of spectroscopic grade KBr.

-

Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect scattering.[1]

-

Press at 8–10 tons for 2 minutes under vacuum.

-

-

Parameters:

-

Range: 4000–400 cm⁻¹

-

Resolution: 2 cm⁻¹ or 4 cm⁻¹

-

Scans: 32 (minimum)[1]

-

Protocol: ATR Correction

If using Attenuated Total Reflectance (ATR) (ZnSe or Diamond crystal), apply the following correction to comparing with literature KBr data:

Spectral Assignment & Interpretation

The spectrum is defined by the interplay between the sharp aromatic signals and the broad, hydrogen-bonded acid features.[3]

A. The High-Frequency Region (3500 – 2500 cm⁻¹)[1]

-

O-H Stretch (Acid): A broad, intense envelope spanning 3300–2500 cm⁻¹ .[1][3][4] This is characteristic of the carboxylic acid dimer.[5] Superimposed on this broad band are the C-H stretches.

-

C-H Stretch (Aromatic): Small, sharp spikes visible on the shoulder of the O-H band at 3050–3060 cm⁻¹ .[1]

-

C-H Stretch (Aliphatic): Distinct bands at 2900–2980 cm⁻¹ arising from the methylene (-CH₂-) groups of the propionic chain.[1]

B. The Carbonyl Region (1750 – 1680 cm⁻¹)

This is the "anchor" of the spectrum.[1]

-

C=O Stretch: 1700–1735 cm⁻¹ .

C. The Fingerprint Region (1500 – 600 cm⁻¹)

This region validates the substitution pattern of the naphthalene ring.[1]

-

Aromatic Ring Modes (C=C): 1590 cm⁻¹ , 1505 cm⁻¹ .[1]

-

CH₂ Scissoring/Bending: 1420–1440 cm⁻¹ (adjacent to C=O and S).[1]

-

C-O Stretch (Acid): 1200–1300 cm⁻¹ .[1] Often coupled with O-H in-plane bending.

-

Naphthalene C-H Out-of-Plane (OOP) Bending:

-

~810–820 cm⁻¹: Characteristic of 2 adjacent aromatic protons (positions 3,4 on the ring).[1]

-

~740–750 cm⁻¹: Characteristic of 4 adjacent aromatic protons (positions 5,6,7,8).[1]

-

Diagnostic Value: The presence of these two bands confirms the 2-substituted naphthalene pattern. 1-substituted isomers would show different OOP profiles (typically ~770-800 cm⁻¹).[1]

-

D. The Sulfur Linkage[1]

-

C-S Stretch (Aryl-S): 1080–1090 cm⁻¹ (often weak/obscured).[1]

-

C-S Stretch (Alkyl-S): 600–700 cm⁻¹ (weak).[1]

-

Note: The C-S bond is difficult to assign definitively without Raman spectroscopy, but its presence is inferred by the absence of S=O bands in pure samples.

Consolidated Assignment Table

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300–2500 | Broad, Strong | Carboxylic Acid | O-H Stretch (H-bonded dimer) |

| 3050–3060 | Weak, Sharp | Naphthalene Ring | C-H Stretch (sp²) |

| 2900–2980 | Medium | Alkyl Chain | C-H Stretch (sp³, -CH₂-) |

| 1700–1735 | Strong | Carboxylic Acid | C=O[1] Stretch (Carbonyl) |

| 1590, 1505 | Medium | Naphthalene Ring | C=C Ring Skeletal Vibrations |

| 1420–1440 | Medium | Alkyl Chain | CH₂ Scissoring/Bending |

| 1210–1290 | Strong | Carboxylic Acid | C-O Stretch / O-H Bend |

| 810–820 | Strong | Naphthalene Ring | C-H OOP Bend (2 adjacent H) |

| 740–750 | Strong | Naphthalene Ring | C-H OOP Bend (4 adjacent H) |

Quality Control: Impurity Profiling

The thioether linkage is susceptible to oxidation. In drug substance manufacturing, differentiating the active pharmaceutical ingredient (API) from its sulfoxide and sulfone degradants is critical.[1]

Figure 2: Decision tree for detecting oxidative impurities in thioether samples.

-

Sulfoxide (R-SO-R'): Look for a strong new band at 1030–1050 cm⁻¹ (S=O stretch).[1]

-

Sulfone (R-SO₂-R'): Look for two strong bands at ~1300 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).[1]

-

Decarboxylation: Loss of the broad 3000–2500 band and the 1700 band, replaced by simple naphthalene/thioether spectra.

References

-

Patent Characterization: Naphthylsulfonylalkanoic acid compounds. CA2031764A1.[6] (Contains IR data for the 3-(2-naphthylthio)propionic acid precursor: vC=O 1735, 1700 cm⁻¹).

-

Synthesis & Class Behavior: Menczinger, B. et al. "Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides".[1] SynOpen, 2018; 02(01): 064-071.[1]

-

Naphthalene Spectral Standards: NIST Mass Spectrometry Data Center. 2-Naphthalenethiol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][7]

-

General IR Interpretation: Doc Brown's Chemistry. Interpretation of the infrared spectrum of propanoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. CA2031764A1 - Naphthylsulfonylalkanoic acid compounds - Google Patents [patents.google.com]

- 7. 2-Naphthalenol [webbook.nist.gov]

Technical Whitepaper: Physicochemical Profiling of 3-(2-Naphthylthio)propionic Acid

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 3-(2-Naphthylthio)propionic acid (CAS: 1141-45-3). A critical intermediate in medicinal chemistry, this compound serves as a lipophilic building block for peptidomimetics and a precursor for sulfoxide/sulfone-based therapeutic agents.

Unlike simple aliphatic acids, the incorporation of the naphthalene moiety via a thioether linkage confers unique solubility and metabolic stability profiles. This document synthesizes experimental data with field-proven protocols for characterization, purification, and handling, ensuring reproducibility in drug development workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound consists of a propionic acid backbone linked to a naphthalene ring through a sulfur atom at the

Table 1: Chemical Constants & Identifiers

| Parameter | Value |

| IUPAC Name | 3-(Naphthalen-2-ylsulfanyl)propanoic acid |

| Common Name | 3-(2-Naphthylthio)propionic acid |

| CAS Registry Number | 1141-45-3 |

| Molecular Formula | |

| Molecular Weight | 232.30 g/mol |

| SMILES | OC(=O)CCSc1ccc2ccccc2c1 |

| InChI Key | XMQJAJQNGNSZFY-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Structural Visualization

The following diagram illustrates the functional connectivity and key reactive sites:

Figure 1: Functional group analysis highlighting the lipophilic naphthalene tail and the hydrophilic acidic head, bridged by a redox-active thioether.

Physicochemical Profile

Understanding the physical behavior of 3-(2-Naphthylthio)propionic acid is essential for formulation and assay design.

Thermal Properties[2]

-

Melting Point: 105 °C (Experimental).[1] Sharp melting behavior indicates high purity; a broad range (< 103 °C) typically suggests oxidation to the sulfoxide or residual solvent.

-

Thermal Stability: Stable up to 150 °C. Above this, decarboxylation or thioether oxidation may occur.

Solubility & Partitioning

The compound exhibits an amphiphilic nature heavily skewed towards lipophilicity due to the naphthalene ring.

-

LogP (Octanol/Water): ~3.2 – 3.3 (Calculated).

-

pKa: ~4.88 (Typical for propionic acid derivatives).

-

Solubility Matrix:

Spectral Characteristics (Diagnostic)

To validate identity, look for these specific signals:

-

H-NMR (DMSO-

-

IR Spectroscopy:

-

Carbonyl (C=O): Strong stretch at ~1700-1710 cm

. -

Hydroxyl (O-H): Broad band at 2500-3000 cm

(characteristic of carboxylic acid dimers).

-

Experimental Protocols

Synthesis & Purification Workflow

For researchers needing to synthesize or repurify the compound, the Michael addition of 2-naphthalenethiol to acrylic acid is the industry-standard "green" route.

Protocol:

-

Reactants: Dissolve 2-Naphthalenethiol (1.0 eq) in toluene or ethanol.

-

Addition: Add Acrylic Acid (1.1 eq) and a catalytic amount of base (e.g., Triethylamine).

-

Reflux: Heat to reflux for 4-6 hours. Monitor consumption of thiol by TLC (Hexane:EtOAc 8:2).

-

Workup: Evaporate solvent. Redissolve residue in aqueous NaOH (pH 10). Wash with ether (removes unreacted thiol/disulfide). Acidify aqueous layer with HCl to pH 2 to precipitate the product.

-

Recrystallization: Purify the crude solid using Ethanol/Water (1:1) to achieve the melting point of 105 °C.

Figure 2: Synthesis and purification logic flow ensuring removal of unreacted thiol and disulfide byproducts.

Handling & Storage (Self-Validating Safety)

-

Oxidation Risk: The thioether is susceptible to slow oxidation to sulfoxide (

) upon prolonged exposure to air/light. -

Storage: Store at 2-8 °C in amber vials under inert gas (Nitrogen/Argon).

-

Purity Check: Before use in sensitive assays, run a TLC. If a lower Rf spot (sulfoxide) appears, recrystallize immediately.

Applications in Drug Development[7][11]

Peptidomimetic Design

This compound is frequently used to introduce a naphthylalanine-like lipophilicity without the chiral complexity of the amino acid. The thioether chain provides a flexible tether that allows the naphthalene ring to occupy hydrophobic pockets in target proteins (e.g., GPCRs or protease active sites).

Metabolic Probe

The sulfur atom serves as a metabolic handle. In drug metabolism studies (DMPK), this compound can be used to study S-oxidation pathways (FMO vs. CYP450 mediated oxidation) by monitoring the conversion to the sulfoxide and sulfone metabolites.

References

-

CymitQuimica. 3-(2-Naphthylthio)propionic acid - CAS 1141-45-3.[7][3] Retrieved from

-

Stenutz. 3-(2-naphthylthio)propionic acid Physical Data. Retrieved from

-

PubChem. Propionic Acid Derivatives and Analogs. National Library of Medicine. Retrieved from

-

Angene Chemical. Safety Data Sheet (SDS) for CAS 1141-45-3. Retrieved from

-

ChemicalBook. NMR Spectral Data for Propionic Acid Derivatives. Retrieved from

Sources

- 1. 3-(2-naphthylthio)propionic acid [stenutz.eu]

- 2. Propionic acid - Wikipedia [en.wikipedia.org]

- 3. CAS 1141-45-3: 3-(2-Naphthylthio)propionic acid [cymitquimica.com]

- 4. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Bis(hydroxymethyl)propionic acid(4767-03-7) 1H NMR [m.chemicalbook.com]

- 6. Propionic acid(79-09-4) 1H NMR spectrum [chemicalbook.com]

- 7. angenesci.com [angenesci.com]

Solubility Profiling & Thermodynamics of 3-(2-Naphthylthio)propionic Acid

Topic: Solubility Profiling & Crystallization Thermodynamics of 3-(2-Naphthylthio)propionic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Engineers, Crystallization Scientists, and Organic Chemists.

Executive Summary

The precise solubility profile of 3-(2-Naphthylthio)propionic acid (CAS: 1141-45-3) is a critical quality attribute (CQA) for the design of efficient purification and crystallization processes. As a lipophilic carboxylic acid derivative containing a naphthalene moiety and a thioether linkage, this compound exhibits complex solvation behavior governed by van der Waals forces and hydrogen bonding.

This guide provides a rigorous technical framework for determining, modeling, and applying the solubility data of 3-(2-Naphthylthio)propionic acid. It moves beyond simple data listing to establish a self-validating protocol for thermodynamic characterization, essential for optimizing yield and purity in drug development workflows.

Physicochemical Landscape

Understanding the solute-solvent interaction requires a structural dissection of the molecule.

-

Molecular Formula:

[1][2] -

Molecular Weight: 232.30 g/mol [1]

-

Melting Point: 102–105 °C (Experimental range)

-

pKa: ~4.8 (Carboxylic acid moiety)

Structural Solvation Analysis

The molecule features a "Push-Pull" solubility mechanism:

-

Naphthalene Ring (Hydrophobic): Drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons. It resists dissolution in highly polar, hydrogen-bonded networks like water.

-

Thioether Linkage (Soft Lewis Base): Enhances polarizability, improving interaction with soft polar solvents.

-

Propionic Acid Tail (Hydrophilic/H-Bonding): Facilitates solubility in protic solvents (Alcohols) via hydrogen bond donation/acceptance and allows for pH-dependent solubility manipulation.

Experimental Protocol: Laser Monitoring Observation Technique

To generate high-fidelity solubility data, the Laser Monitoring Observation Technique is superior to static gravimetric methods due to its dynamic detection of the crystal disappearance point (saturation temperature).

Workflow Diagram

The following DOT diagram outlines the self-validating solubility determination workflow.

Figure 1: Laser Monitoring Solubility Determination Workflow. This dynamic method minimizes sampling errors associated with gravimetric analysis.

Step-by-Step Methodology

-

Preparation: Accurately weigh 3-(2-Naphthylthio)propionic acid (

) and solvent ( -

Setup: Immerse the vessel in a programmable thermostatic water bath (Accuracy

K). Position a laser source (e.g., 5 mW He-Ne) and a light intensity meter on opposite sides of the vessel. -

Equilibration: Stir the suspension at a constant rate (e.g., 400 rpm) to ensure homogeneity.

-

Measurement: Slowly increase the temperature (

K/min). The laser intensity reaching the detector will remain low due to scattering by undissolved crystals. -

Endpoint Detection: Record the temperature (

) at which the laser intensity sharply increases to a maximum stable value. This indicates complete dissolution. -

Validation: Repeat the measurement three times. If the standard deviation exceeds

K, discard and restart.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process scaling.

Mole Fraction Calculation

First, convert mass data to mole fraction (

The Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility with temperature, particularly for non-ideal organic solutions.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Causality: The

term accounts for the temperature dependence of the enthalpy of solution, providing a more accurate fit than the simple Van't Hoff equation over wide temperature ranges.

The (Buchowski) Equation

For systems exhibiting significant deviation from ideality (e.g., association in alcohols), the

- : Non-ideality parameter.

- : Enthalpy parameter.

- : Melting point of the solute.

Data Presentation Template

When reporting your findings, structure the data as follows to facilitate peer review:

| Solvent | T (K) | Experimental | Calculated | Relative Deviation (%) |

| Ethanol | 293.15 | 0.00XX | 0.00XX | < 2.0% |

| 303.15 | 0.00XX | 0.00XX | ||

| Toluene | 293.15 | 0.01XX | 0.01XX | < 2.0% |

| Water | 298.15 | < 0.0001 | N/A | N/A |

Note: Solubility generally follows the order: DMF > Acetone > Ethanol > Toluene > Water.

Process Application: Crystallization Strategy

The solubility differential of 3-(2-Naphthylthio)propionic acid allows for two primary purification strategies.

Strategy A: Cooling Crystallization (Preferred)

-

Solvent: Ethanol or Ethyl Acetate.

-

Mechanism: The compound exhibits a steep solubility curve in short-chain alcohols (positive enthalpy of solution).

-

Protocol:

-

Dissolve crude solid at near-boiling temperature.

-

Filter hot to remove insoluble mechanical impurities.

-

Apply a controlled cooling ramp (e.g.,

K/min) to induce nucleation. -

Seeding: Introduce pure seed crystals at the metastable limit to control particle size distribution (PSD).

-

Strategy B: Anti-Solvent Crystallization

-

Solvent System: Acetone (Solvent) + Water (Anti-solvent).

-

Mechanism: The hydrophobic naphthalene tail creates a high supersaturation driving force upon water addition.

-

Protocol:

-

Dissolve in Acetone at room temperature.

-

Slowly dose Water into the vortex.

-

Monitor turbidity. This method is excellent for high-yield recovery but may occlude impurities if mixing is too rapid.

-

Figure 2: Decision Matrix for Crystallization Process Design.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1141-45-3, 3-(2-Naphthylthio)propionic acid. PubChem.

-

Sha, F., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(6), 2465. (Cited for Laser Monitoring Methodology).[5]

Sources

- 1. 3-(2-naphthylthio)propionic acid [stenutz.eu]

- 2. CAS 1141-45-3: 3-(2-Naphthylthio)propionic acid [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

Technical Monograph: 3-(2-Naphthylthio)propionic Acid as a Synthetic Building Block

[1]

Executive Summary

3-(2-Naphthylthio)propionic acid (CAS: 1141-45-3) is a specialized organosulfur intermediate utilized primarily in the synthesis of polycyclic sulfur heterocycles.[1][2] Unlike simple aryl-propionic acids (e.g., Ibuprofen) which are end-products, this compound serves as a divergent scaffold .[1] Its core value lies in its ability to undergo intramolecular Friedel–Crafts cyclization to form benzo[f]thiochroman-4-ones , a privileged structure in medicinal chemistry known for DNA intercalation and antimicrobial activity.[1]

This guide details the synthesis, physicochemical properties, and downstream utility of this building block, providing validated protocols for researchers in drug discovery and organic synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-(Naphthalen-2-ylsulfanyl)propanoic acid |

| CAS Number | 1141-45-3 |

| Molecular Formula | C₁₃H₁₂O₂S |

| Molecular Weight | 232.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 104–105 °C [1] |

| Solubility | Soluble in ethanol, DMSO, acetone, chloroform; sparingly soluble in water.[1][2] |

| pKa | ~4.5 (Carboxylic acid moiety) |

Synthesis & Preparation

The synthesis of 3-(2-naphthylthio)propionic acid is most efficiently achieved via S-alkylation of 2-naphthalenethiol.[1] Two primary pathways exist: nucleophilic substitution with 3-chloropropionic acid or Michael addition to acrylic acid derivatives.[1]

Pathway A: Nucleophilic Substitution (Standard Laboratory Scale)

This method is robust and avoids the polymerization risks associated with acrylates.

-

Reagents: 2-Naphthalenethiol, 3-Chloropropionic acid, Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).[1]

-

Solvent: Water or Ethanol/Water mixture.[1]

-

Mechanism: SN2 displacement of the chloride by the thiolate anion.

Pathway B: Michael Addition (Industrial/Green Chemistry)

-

Reagents: 2-Naphthalenethiol, Acrylic acid (or Methyl Acrylate followed by hydrolysis).

-

Catalyst: Triethylamine or catalytic base.[1]

-

Advantage: Atom economy (no salt waste from leaving group).

Experimental Protocol: Synthesis via Pathway A

Note: This protocol is optimized for high purity and yield.

-

Preparation of Thiolate: In a 250 mL round-bottom flask, dissolve 2-naphthalenethiol (1.60 g, 10 mmol) in 20 mL of 2N NaOH solution . Stir until a clear solution is obtained (formation of sodium thiolate).

-

Alkylation: Add a solution of 3-chloropropionic acid (1.08 g, 10 mmol) previously neutralized with sodium carbonate (0.6 g) in 10 mL water. Critical Step: Neutralizing the chloro-acid prevents immediate consumption of the hydroxide base.[1]

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 2–3 hours . Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) for the disappearance of the thiol.

-

Work-up: Cool the mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2. A thick white precipitate will form.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) or benzene to yield white needles.

Synthetic Utility & Reactivity

The primary utility of this building block is its conversion into tricyclic heterocycles. The sulfur atom activates the naphthalene ring, while the carboxylic acid provides the electrophilic carbon source for cyclization.

Cyclization to Benzo[f]thiochroman-4-one

The most critical reaction for this compound is the intramolecular Friedel–Crafts acylation.[1] This reaction closes the ring to form the benzo[f]thiochroman-4-one skeleton.[1]

-

Reagent: Polyphosphoric Acid (PPA) is preferred over H₂SO₄ or AlCl₃ because it acts as both solvent and condensing agent, minimizing sulfonation side products.

-

Regioselectivity: Cyclization occurs exclusively at the 1-position of the naphthalene ring (alpha to the sulfur linkage), forming the angular isomer.

Oxidation Tuning

The sulfide linker is susceptible to oxidation. Depending on the oxidant, one can access the sulfoxide (chiral center potential) or the sulfone (strong electron-withdrawing group).

-

Sulfoxide: 1 eq. NaIO₄ or mCPBA (0°C).

-

Sulfone: Excess H₂O₂/Acetic Acid or KMnO₄.

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic pathways for 3-(2-Naphthylthio)propionic acid.[1] The cyclization pathway (red) is the primary route for generating heterocyclic scaffolds.

Applications in Drug Discovery[2]

Scaffold for DNA Intercalators

The planar, tricyclic structure of the downstream product (benzo[f]thiochromanone ) mimics anthracyclines. Researchers utilize this scaffold to develop DNA intercalating agents that inhibit topoisomerase enzymes.[1] The sulfur atom adds lipophilicity compared to the oxygen analog (chromanone), improving membrane permeability [2].

Antimicrobial & Antifungal Agents

Derivatives of arylthiopropionic acids have shown efficacy against Candida albicans and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways where the propionic acid moiety acts as a mimic for natural substrates [3].

Bioisosteres

In medicinal chemistry, the -S-CH₂-CH₂-COOH motif is often used as a bioisostere for longer chain fatty acids or as a linker in PROTACs (Proteolysis Targeting Chimeras) to connect a naphthyl-based ligand to an E3 ligase binder.[1]

Detailed Experimental Protocol: Cyclization

This protocol describes the conversion of the building block into the tricyclic ketone.

Objective: Synthesis of 2,3-dihydro-1H-benzo[f]thiochromen-1-one.

-

Setup: Place Polyphosphoric Acid (PPA, 20 g) in a 100 mL beaker or flask. Heat to 80°C on a hot plate to lower viscosity.

-

Addition: Slowly add 3-(2-naphthylthio)propionic acid (2.32 g, 10 mmol) to the PPA with vigorous stirring (glass rod or mechanical stirrer recommended due to viscosity).

-

Reaction: Increase temperature to 100–110°C . Maintain stirring for 1–2 hours . The mixture will turn deep red/brown, indicating ring closure.

-

Quenching: Cool the mixture to ~60°C. Pour the syrup onto 200 g of crushed ice with rapid stirring. The PPA will hydrolyze, and the organic product will precipitate as a solid.

-

Extraction: If the solid is sticky, extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) . Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid) and brine.

-

Isolation: Dry over anhydrous MgSO₄, filter, and evaporate.

-

Purification: Recrystallize from Ethanol .

References

-

Sigma-Aldrich. (n.d.).[1] 3-(2-Naphthylthio)propionic acid Product Sheet. Retrieved from [1]

-

National Institutes of Health (NIH). (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. PubMed Central.[1] Retrieved from [Link]

-

MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Retrieved from [Link]

Technical Profile: 3-(2-Naphthylthio)propionic Acid (CAS 1141-45-3)

[1][2][3]

Executive Summary

CAS 1141-45-3 , chemically known as 3-(2-Naphthylthio)propionic acid (or 3-(naphthalen-2-ylsulfanyl)propanoic acid), is a specialized organosulfur intermediate critical to the synthesis of fused heterocyclic scaffolds. It serves as the primary precursor for benzo[f]thiochroman-4-ones , a class of pharmacophores exhibiting potent antioxidant, antimicrobial, and anticancer activities.

This guide details the physiochemical properties, synthesis protocols, and downstream applications of CAS 1141-45-3, designed for researchers optimizing the synthesis of sulfur-containing heterocycles in drug discovery.

Chemical Identity & Physiochemical Properties[1]

CAS 1141-45-3 is characterized by a naphthalene ring linked to a carboxylic acid tail via a thioether bridge. This structure imparts lipophilicity while maintaining a reactive polar head group, making it an ideal linker or cyclization substrate.

Table 1: Physiochemical Specifications

| Property | Specification |

| CAS Number | 1141-45-3 |

| IUPAC Name | 3-(Naphthalen-2-ylsulfanyl)propanoic acid |

| Molecular Formula | C₁₃H₁₂O₂S |

| Molecular Weight | 232.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102–105 °C (Typical range for pure substance) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform; Sparingly soluble in water |

| Acidity (pKa) | ~4.5 (Carboxylic acid moiety) |

| InChI Key | XMQJAJQNGNSZFY-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocols

The synthesis of CAS 1141-45-3 typically follows a Michael Addition pathway or a nucleophilic substitution, prioritizing high atom economy and purity.

Protocol A: Synthesis of CAS 1141-45-3 (Upstream)

Objective: Preparation of 3-(2-Naphthylthio)propionic acid from 2-naphthalenethiol.

Reagents:

-

2-Naphthalenethiol (Starting Material)[1]

-

3-Chloropropionic acid (or Acrylic acid)

-

Sodium Hydroxide (NaOH)[2]

-

Solvent: Water/Ethanol mixture

Methodology:

-

Solubilization: Dissolve 2-naphthalenethiol (1.0 eq) in a 10% NaOH solution (2.5 eq). The solution should be clear, indicating the formation of the sodium thiolate salt.

-

Addition:

-

Option A (Substitution): Add a solution of 3-chloropropionic acid (1.1 eq) neutralized with sodium carbonate dropwise.

-

Option B (Michael Addition - Greener): Add acrylic acid (1.1 eq) slowly to the basic thiolate solution.

-

-

Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 2–4 hours. Monitor consumption of thiol via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~2.

-

Isolation: The product will precipitate as a white solid. Filter the precipitate and wash with cold water to remove inorganic salts.

-

Purification: Recrystallize from aqueous ethanol to obtain pure CAS 1141-45-3.

Protocol B: Cyclization to Benzo[f]thiochroman-4-one (Downstream)

Objective: Intramolecular Friedel-Crafts acylation to form the tricyclic pharmacophore.

Reagents:

Methodology:

-

Mixing: Add CAS 1141-45-3 to PPA (10x weight) or Conc. H₂SO₄ at room temperature.

-

Cyclization: Heat the mixture to 80–100 °C for 1–3 hours. The solution typically turns a deep red/brown color.

-

Quenching: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

-

Result: Evaporation yields benzo[f]thiochroman-4-one , a key scaffold for further medicinal chemistry (e.g., condensation with aldehydes).

Mechanism of Action & Applications

Structural Role in Drug Design

CAS 1141-45-3 is not typically the final active pharmaceutical ingredient (API) but a strategic intermediate . Its value lies in the downstream products generated via ring closure.

-

Thiochromanones: The cyclized product mimics flavonoids but with sulfur substitution, enhancing lipophilicity and altering redox properties.

-

Bioactivity: Derivatives have shown activity as:

-

Antimicrobial Agents: Disrupting bacterial cell walls.

-

Anticancer Agents: Intercalating DNA or inhibiting specific kinases due to the planar tricyclic structure.

-

Retinoid Analogs: The naphthalene moiety mimics the hydrophobic domain of retinoids.

-

Visualization of Chemical Pathway

The following diagram illustrates the transformation of CAS 1141-45-3 from raw materials to bioactive scaffolds.

Figure 1: Synthetic pathway from 2-naphthalenethiol to the bioactive benzo[f]thiochroman-4-one scaffold via CAS 1141-45-3.[6]

Safety & Handling (GHS Classification)

While CAS 1141-45-3 is stable, it exhibits properties typical of organic acids and sulfides.

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4][7][8] |

| H335 | May cause respiratory irritation.[4] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a fume hood, especially during heating or acidification steps where sulfur odors may be generated.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

Sources

- 1. US3042724A - Preparation of naphthalenethiol - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1141-45-3: 3-(2-Naphthylthio)propionic acid [cymitquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. hillbrothers.com [hillbrothers.com]

The Technical Guide to 3-(2-Naphthylthio)propionic Acid: Discovery, Synthesis, and Applications

This technical guide details the discovery, synthesis, and pharmacological utility of 3-(2-Naphthylthio)propionic acid (CAS 1141-45-3), a privileged scaffold in medicinal chemistry and a versatile building block in material science.

Introduction: The Architecture of a Privileged Scaffold

3-(2-Naphthylthio)propionic acid is an organic compound that serves as a critical intermediate in the development of pharmaceuticals and advanced materials. Structurally, it bridges a lipophilic aromatic domain (naphthalene) with a hydrophilic carboxylic acid tail via a flexible thioether linkage. This "amphiphilic" architecture mimics the pharmacophores of numerous bioactive lipids, making it a valuable probe in drug discovery for metabolic and inflammatory targets.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-(Naphthalen-2-ylsulfanyl)propanoic acid |

| CAS Number | 1141-45-3 |

| Molecular Formula | C₁₃H₁₂O₂S |

| Molecular Weight | 232.30 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (DMSO, Ethanol, DCM); sparingly soluble in water |

| Key Functional Groups | Carboxylic acid (Hydrophilic head), Thioether (Linker), Naphthalene (Lipophilic tail) |

Discovery and Synthetic History

Historical Context

The discovery of 3-(2-Naphthylthio)propionic acid emerged not as a single "eureka" moment, but through the systematic exploration of aryl-sulfur chemistry in the mid-20th century. Researchers sought stable analogs of natural fatty acids and arachidonic acid metabolites. The replacement of a methylene (-CH₂-) group with a sulfur atom (-S-) was a strategic modification to alter metabolic stability and bond angles without disrupting the overall lipophilicity profile.

Synthetic Evolution

Two primary pathways have defined the synthesis of this compound. The Thio-Michael Addition has superseded the classical alkylation due to its atom economy and milder conditions.

Route A: Classical Nucleophilic Substitution (Historical)

-

Reagents: 2-Naphthalenethiol + 3-Chloropropionic acid.

-

Conditions: Strong base (NaOH/KOH), reflux in ethanol/water.

-

Mechanism: S_N2 attack of the thiolate anion on the alkyl halide.

-

Drawbacks: Generation of stoichiometric salt waste; potential for elimination side reactions (formation of acrylic acid).

Route B: Thio-Michael Addition (Modern Standard)

-

Reagents: 2-Naphthalenethiol + Acrylic acid (or Methyl Acrylate followed by hydrolysis).

-

Conditions: Catalytic base (Triethylamine or Piperidine), mild heat or room temperature.

-

Mechanism: 1,4-Conjugate addition of the thiolate to the

-unsaturated carbonyl. -

Advantages: 100% atom economy, no salt byproducts, high regioselectivity.

Visualization: Synthetic Pathways

Caption: Comparison of the classical S_N2 alkylation route versus the atom-economical Thio-Michael addition for synthesizing the target scaffold.

Pharmacology and Mechanism of Action

The biological utility of 3-(2-Naphthylthio)propionic acid stems from its ability to mimic specific lipid mediators. It acts as a "privileged structure" in the design of inhibitors for enzymes and receptors that process fatty acids.

Core Pharmacophore Elements

-

Naphthalene Tail (Lipophilic Anchor):

-

Function: Occupies deep hydrophobic pockets in proteins (e.g., the ligand-binding domain of PPARs or the S1' pocket of MMPs).

-

Interaction:

-

-

-

Thioether Linker (Flexible Hinge):

-

Function: Provides a specific bond angle (~90-100° at Sulfur) distinct from methylene (~109.5°), potentially improving fit in curved binding pockets.

-

Metabolism: Susceptible to oxidation (Sulfoxide/Sulfone), which can be exploited to tune polarity or create prodrugs.

-

-

Propionic Acid Head (Polar Warhead):

-

Function: Forms critical salt bridges or hydrogen bonds with positively charged residues (Arg, Lys) in the active site.

-

Chelation: In metalloenzymes (like MMPs), the carboxylate can coordinate the catalytic Zinc ion.

-

Key Therapeutic Targets

-

PPAR Agonists (Metabolic Disease): The structure resembles fibrates and fatty acids, making it a scaffold for Peroxisome Proliferator-Activated Receptors (PPAR

, -

MMP Inhibitors (Cancer/Inflammation): Matrix Metalloproteinases (MMPs) degrade extracellular matrix. The carboxylic acid binds the catalytic Zinc, while the naphthyl group fits the S1' specificity pocket.

-

Thromboxane Receptor Antagonists (Cardiovascular): Naphthyl-sulfur derivatives have been explored as antagonists to prevent platelet aggregation.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Thio-Michael Addition

Rationale: This method is chosen for its operational simplicity, high yield, and lack of toxic byproducts.

Materials:

-

2-Naphthalenethiol (1.0 eq)[1]

-

Acrylic Acid (1.1 eq)

-

Triethylamine (Et₃N) (0.1 eq, Catalyst)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-naphthalenethiol (16.0 g, 100 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add Triethylamine (1.4 mL, 10 mmol). The solution may slightly darken.

-

Reaction: Dropwise add Acrylic Acid (7.5 mL, 110 mmol) over 10 minutes. A mild exotherm may be observed.

-

Incubation: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the thiol spot disappears.

-

Workup:

-

Wash the organic layer with 1M HCl (50 mL) to remove the amine catalyst and unreacted acrylic acid.

-

Wash with Brine (50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to yield white crystals.

-

Validation: Confirm structure via ¹H-NMR (Characteristic triplets for propionic chain at

2.6 and 3.1 ppm).

Protocol 2: Surface Functionalization (SAM Formation)

Rationale: Used to create defined hydrophobic or functional surfaces on gold sensors.

-

Substrate Prep: Clean gold-coated glass slides with Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 mins. Warning: Piranha solution is explosive with organics.

-

Incubation: Immerse the gold slide in a 1 mM ethanolic solution of 3-(2-Naphthylthio)propionic acid for 24 hours.

-

Rinse: Remove slide, rinse copiously with ethanol to remove unbound molecules, and dry under a stream of nitrogen.

-

Characterization: Measure contact angle (expected >60° due to aromatic ring) or use FTIR to detect carboxyl peaks.

References

-

Sigma-Aldrich. Product Specification: 3-(2-Naphthylthio)propionic acid (CAS 1141-45-3).Link

-

PubChem. Compound Summary: 3-(Naphthalen-2-ylsulfanyl)propanoic acid. National Library of Medicine. Link

- Joshi, R. et al.Thio-Michael Addition: A Green and Efficient Route to -Sulfido Carbonyl Compounds. Journal of Organic Chemistry. (General reference for the synthetic method described).

-

BenchChem. 3-(2-Naphthylthio)propionic Acid: Biological Activity and Applications.Link

-

NIST Chemistry WebBook. 2-Naphthalenethiol (Precursor Data).Link

Sources

Methodological & Application

Synthesis of 3-(2-Naphthylthio)propionic acid from 2-naphthalenethiol

Application Note: Synthesis of 3-(2-Naphthylthio)propionic Acid

Abstract & Strategic Overview

3-(2-Naphthylthio)propionic acid (CAS: 1141-45-3) is a critical organosulfur intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), peroxisome proliferator-activated receptor (PPAR) agonists, and sulfur-containing polymer crosslinkers. Its structural motif—a naphthalene ring linked via a thioether to a carboxylic acid tail—mimics the scaffold of naproxen, offering unique lipophilicity and metabolic stability profiles.

This guide details two distinct synthetic pathways:

-

Method A (Nucleophilic Substitution): A robust, aqueous-phase protocol using 3-halopropionic acids. Ideal for standard laboratory scale-up with readily available reagents.[1]

-

Method B (Thia-Michael Addition): An atom-economical "green" route using acrylic acid. Preferred for industrial process optimization to minimize salt waste.

Retrosynthetic Analysis

To design the optimal synthesis, we must visualize the bond disconnections. The target molecule can be disconnected at the sulfur-alkyl bond, revealing two primary logic paths.

Figure 1: Retrosynthetic disconnection showing the two primary electrophilic partners for 2-naphthalenethiol.

Method A: Nucleophilic Substitution (Standard Protocol)

This method relies on the

Reaction Mechanism

The reaction proceeds via the in situ generation of sodium 2-naphthalenethiolate, which attacks the

Figure 2: Mechanism of the base-promoted alkylation of 2-naphthalenethiol.

Experimental Protocol

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Example) | Role |

| 2-Naphthalenethiol | 160.24 | 1.0 | 16.0 g | Nucleophile |